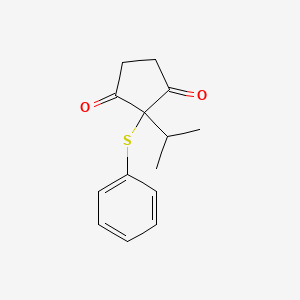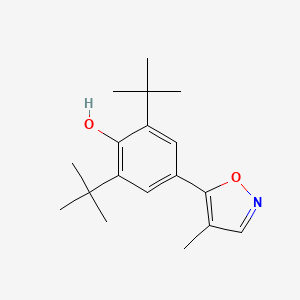![molecular formula C22H12Cl2O2S2 B14376641 2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-80-5](/img/structure/B14376641.png)
2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of two 4-chlorophenylsulfanyl groups attached to the naphthalene-1,4-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of 2,3-dichloronaphthalene-1,4-dione with 4-chlorothiophenol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include various enzymes and proteins involved in cellular redox balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione
- 4-(Phenylthio)naphthalene-1,2-dione
Uniqueness
2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione is unique due to the presence of chlorophenyl groups, which enhance its biological activity and chemical reactivity compared to its methylphenyl and phenyl analogs. The chlorophenyl groups increase the compound’s lipophilicity, improving its ability to interact with biological membranes and molecular targets .
Propriétés
Numéro CAS |
89477-80-5 |
|---|---|
Formule moléculaire |
C22H12Cl2O2S2 |
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
2,3-bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H12Cl2O2S2/c23-13-5-9-15(10-6-13)27-21-19(25)17-3-1-2-4-18(17)20(26)22(21)28-16-11-7-14(24)8-12-16/h1-12H |
Clé InChI |
PSRCQAKELKDVKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
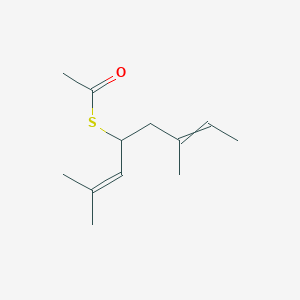
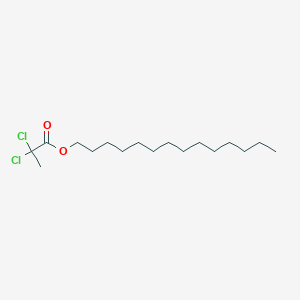
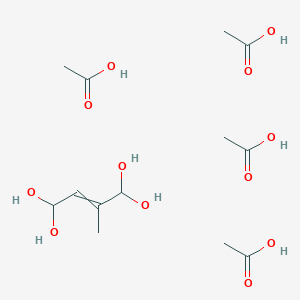
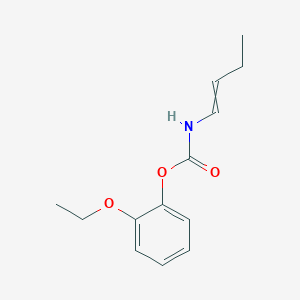
![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
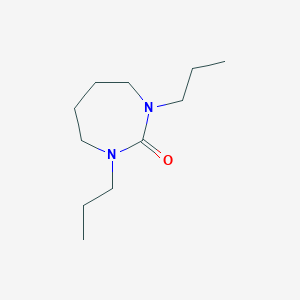
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
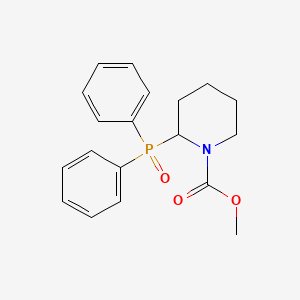
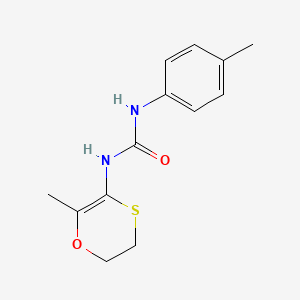
![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
